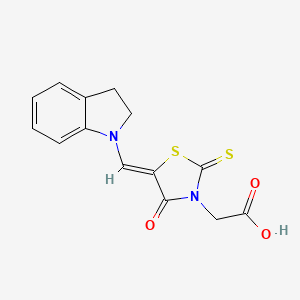

(Z)-2-(5-(indolin-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-[(5Z)-5-(2,3-dihydroindol-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S2/c17-12(18)8-16-13(19)11(21-14(16)20)7-15-6-5-9-3-1-2-4-10(9)15/h1-4,7H,5-6,8H2,(H,17,18)/b11-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZNWKLHLVJFND-XFFZJAGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (Z)-2-(5-(indolin-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid typically involves the reaction of indoline derivatives with thioxothiazolidine precursors under specific conditions. One common method includes the use of N-indolyltriethylborate as a reagent for dearomatizing C3-alkylation of 3-substituted indoles with alkyl halides . This reaction is carried out under mild conditions and often involves iodine-mediated intramolecular cyclization of enamines .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: The indoline moiety can be oxidized to form indole derivatives.

Reduction: The thioxothiazolidine ring can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indoline nitrogen or the thioxothiazolidine sulfur.

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Synthesis of the Compound

The synthesis of (Z)-2-(5-(indolin-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid generally involves the condensation of indole derivatives with thiazolidinedione precursors. The process typically includes:

- Formation of Thiazolidinedione Core : The initial step involves synthesizing thiazolidinedione derivatives, which are then reacted with indole-based aldehydes.

- Cyclization and Functionalization : The reaction conditions can be adjusted to yield various substituents on the indole ring, enhancing biological activity.

Recent studies have reported successful synthesis methods that yield high purity and yield of the target compound, facilitating further biological evaluations .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. Notable findings include:

- Bacterial Activity : Studies have shown that derivatives of this compound possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, some derivatives demonstrated Minimum Inhibitory Concentrations (MICs) significantly lower than traditional antibiotics like ampicillin .

| Bacteria | MIC (mg/mL) | Most Active Compound |

|---|---|---|

| Staphylococcus aureus | 0.004–0.03 | Compound 8 |

| Escherichia coli | 0.008–0.06 | Compound 15 |

| Candida albicans | 0.004–0.06 | Compound 15 |

- Fungal Activity : The compound has also shown promising antifungal properties, with certain derivatives exhibiting MIC values comparable to established antifungal agents .

Anticancer Potential

Emerging research indicates that this compound may exhibit anticancer properties through various mechanisms:

- Cell Proliferation Inhibition : Some studies suggest that the compound can inhibit cell proliferation in cancer cell lines, potentially by inducing apoptosis or disrupting cell cycle progression .

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10–20 | Apoptosis induction |

| HeLa (Cervical Cancer) | 15–25 | Cell cycle arrest |

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction of this compound with various biological targets:

- Target Enzymes : The compound has been evaluated for its binding affinity to enzymes involved in bacterial cell wall synthesis and cancer cell metabolism, showing promising results that correlate with its observed biological activities .

Case Studies and Clinical Insights

Several case studies highlight the effectiveness of this compound in preclinical models:

- Antibacterial Efficacy Against MRSA : A study demonstrated that specific derivatives could effectively reduce biofilm formation in Staphylococcus aureus, a significant factor in chronic infections .

- In Vivo Antitumor Activity : In animal models, compounds derived from this compound showed significant tumor reduction compared to control groups .

Mechanism of Action

The mechanism by which (Z)-2-(5-(indolin-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The indoline moiety can bind to active sites on enzymes, inhibiting their activity, while the thioxothiazolidine ring can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares key structural analogs and their properties:

Key Observations:

- Substituent Effects on Melting Points : Bulky aromatic groups (e.g., anthracene in ) increase melting points (>275°C), while smaller substituents (e.g., furan in ) result in lower melting points (~232°C).

- Yield Optimization : Microwave-assisted synthesis (e.g., ) and deep eutectic solvents (e.g., ) improve yields (75–96%) compared to conventional methods.

- Biological Activity :

- Anticancer : Chlorophenylfuran derivatives exhibit potent cytotoxicity (IC₅₀ ~2 µM) via apoptosis induction in leukemia cells .

- Antimicrobial : Pyrazole and benzoimidazole derivatives show activity against multidrug-resistant Staphylococcus aureus (MIC = 2 µg/mL) .

- Enzyme Inhibition : Aldose reductase inhibitors (e.g., ) with submicromolar IC₅₀ values highlight the acetic acid side chain’s role in binding.

Mechanism of Action and Selectivity

- Anticancer Activity : Indole-containing derivatives (e.g., the target compound) may intercalate into DNA due to their planar structure, disrupting replication . In contrast, chlorophenylfuran derivatives (e.g., ) inhibit tubulin polymerization.

- Antimicrobial Activity : Pyrazole derivatives (e.g., ) disrupt bacterial cell membranes via thiol-reactive mechanisms, while benzoimidazoles (e.g., ) target topoisomerases.

- Cytotoxicity vs. Selectivity: Compounds with diphenylaminoanthracene substituents (e.g., ) exhibit low cytotoxicity (HepG2 cells) despite strong fluorescence, suggesting utility in imaging.

Biological Activity

(Z)-2-(5-(indolin-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a member of the thiazolidinone family, which has garnered attention due to its diverse biological activities. This compound exhibits potential as an aldose reductase inhibitor, antimicrobial agent, and anticancer therapeutic. This article synthesizes current research findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a thiazolidinone core with an indole moiety, which is critical for its biological properties.

1. Aldose Reductase Inhibition

Recent studies have demonstrated that derivatives of thiazolidinones, including this compound, exhibit potent inhibition of the aldose reductase enzyme (ALR2). The IC₅₀ values for these compounds are often in the submicromolar range, indicating strong inhibitory effects. For instance, one study identified a related compound as being over five times more potent than the clinically used epalrestat . The mechanism involves binding to key residues in the enzyme's active site, such as His110 and Tyr48, which are crucial for high-affinity interactions .

2. Antimicrobial Activity

The compound has shown significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. In vitro tests revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.56 to 4.17 μM against pathogens like Staphylococcus aureus and Escherichia coli. The presence of the indole moiety enhances the compound's ability to penetrate bacterial membranes, contributing to its efficacy.

3. Anticancer Properties

Research indicates that thiazolidinone derivatives can induce apoptosis in cancer cells through various pathways. For example, compounds derived from this class have been shown to affect cell cycle progression and activate caspase-dependent pathways in cancer cell lines such as HCT-116 and A549, with IC₅₀ values often below 10 μM . Notably, some derivatives were found to be more effective than conventional chemotherapeutics like doxorubicin.

Structure-Activity Relationships (SAR)

Understanding the SAR of thiazolidinone derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the indole ring or the thiazolidinone core can significantly alter potency and selectivity against target enzymes or pathogens. For instance:

- Substituents on the indole ring : The introduction of electron-donating groups has been shown to enhance aldose reductase inhibition.

- Variations in the thiazolidinone core : Alterations in side chains can improve antimicrobial activity while maintaining low cytotoxicity against human cells .

Case Studies

Several studies have focused on specific derivatives of this compound:

| Study | Derivative Tested | Activity | IC₅₀ Value |

|---|---|---|---|

| Compound 3 | ALR2 Inhibition | < 0.1 µM | |

| Compound 5g | Antimicrobial (S. aureus) | 0.56 µM | |

| Compound 25e | Anticancer (A549) | 8.91 µM |

These case studies highlight the compound's versatility across different biological applications.

Q & A

What are the standard synthetic routes for preparing (Z)-2-(5-(indolin-1-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, and how are reaction conditions optimized?

Classification: Basic

Answer:

The compound is synthesized via condensation of 4-oxo-2-thioxothiazolidin-3-ylacetic acid with indoline-1-carbaldehyde derivatives. A typical procedure involves refluxing equimolar amounts of the thiazolidinone precursor and aldehyde in acetic acid with sodium acetate as a catalyst (1.0–1.1 equivalents) for 2–5 hours . Optimization includes adjusting molar ratios (e.g., 1.1:1 aldehyde:thiazolidinone), temperature (reflux at ~118°C), and solvent polarity. Post-reaction, the product is precipitated by cooling, washed with acetic acid/water, and recrystallized from DMF-acetic acid mixtures to enhance purity .

How can researchers confirm the Z-configuration of the exocyclic double bond in this compound?

Classification: Advanced

Answer:

The Z-configuration is confirmed via NOESY NMR to detect spatial proximity between the indoline proton and the thiazolidinone ring. Additionally, UV-Vis spectroscopy (λmax ~350–400 nm for Z-isomers due to conjugation) and X-ray crystallography (if crystals are obtainable) provide definitive evidence . Computational modeling (e.g., DFT calculations) may also predict stability trends favoring the Z-form .

What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Classification: Basic

Answer:

- HPLC-MS : Quantifies purity and detects byproducts (e.g., unreacted aldehyde or oxidized intermediates).

- IR Spectroscopy : Identifies key functional groups (C=O at ~1680 cm⁻¹, C=S at ~1200 cm⁻¹).

- Elemental Analysis : Validates stoichiometry (e.g., C, H, N, S content within ±0.3% of theoretical values) .

- Melting Point : Consistency across recrystallization batches indicates purity .

How can discrepancies in reported biological activity data for analogous thiazolidinone derivatives be resolved?

Classification: Advanced

Answer:

Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., MTT vs. SRB assays for cytotoxicity) .

- Structural Nuances : Compare substituent effects (e.g., electron-withdrawing groups on indoline alter π-π stacking with DNA).

- Meta-Analysis : Pool data from multiple studies using tools like Combenefit or Prism to identify trends . Replicate key experiments under controlled conditions to validate outliers.

What strategies are recommended for improving the aqueous solubility of this compound in preclinical studies?

Classification: Basic

Answer:

- Salt Formation : React with sodium hydroxide to generate carboxylate salts .

- Co-Solvent Systems : Use ethanol:DMSO (1:1) or PEG-400.

- Micellar Encapsulation : Incorporate into cyclodextrin or liposomal carriers .

- pH Adjustment : Solubility increases above pH 7 due to deprotonation of the acetic acid moiety .

How can reaction byproducts (e.g., E-isomers or dimerized species) be minimized during synthesis?

Classification: Advanced

Answer:

- Kinetic Control : Shorter reflux times (2–3 hours) favor Z-isomer formation .

- Catalyst Tuning : Replace NaOAc with pyridine to reduce aldol condensation side reactions.

- Chromatographic Monitoring : Use TLC (silica, ethyl acetate/hexane 3:7) to track reaction progress and halt before byproduct accumulation .

What in vitro models are suitable for evaluating the anticancer potential of this compound?

Classification: Basic

Answer:

- Cell Lines : Use NCI-60 panel or patient-derived xenograft (PDX) cells for broad screening.

- Mechanistic Assays :

- Dose-Response : IC50 determination via nonlinear regression (GraphPad Prism) .

How do computational methods aid in predicting the compound’s binding affinity for kinase targets?

Classification: Advanced

Answer:

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase: 1M17) to identify binding poses.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

- QSAR Models : Corrogate electronic parameters (HOMO/LUMO) with bioactivity data to prioritize analogs .

What steps ensure reproducibility in scaled-up synthesis for preclinical trials?

Classification: Advanced

Answer:

- Process Analytical Technology (PAT) : Implement inline FTIR for real-time monitoring of reaction endpoints.

- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, stirring rate) via response surface methodology.

- Crystallization Control : Use anti-solvent addition (water) at controlled rates to avoid polymorphism .

How is the stability of this compound under physiological conditions assessed?

Classification: Basic

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.